molecular formula C15H23NO2 B4550846 1-[3-(3-methoxyphenoxy)propyl]piperidine CAS No. 5359-96-6

1-[3-(3-methoxyphenoxy)propyl]piperidine

Cat. No.: B4550846
CAS No.: 5359-96-6
M. Wt: 249.35 g/mol
InChI Key: BNNMJJGIALMEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-methoxyphenoxy)propyl]piperidine is an organic compound with the molecular formula C15H23NO2. It is known for its significant calcium channel blocking activity, which has been demonstrated to exceed the potency of established drugs like verapamil, diltiazem, flunarizine, and lidoflazine. This compound has a molecular weight of 249.349 g/mol and a boiling point of 375.6ºC at 760 mmHg .

Scientific Research Applications

1-[3-(3-methoxyphenoxy)propyl]piperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its calcium channel blocking activity makes it a valuable tool for studying cellular processes that involve calcium signaling.

    Medicine: Potential therapeutic applications include the development of new drugs for treating cardiovascular diseases and neurological disorders.

    Industry: It can be used in the development of new materials with specific chemical properties.

Preparation Methods

The synthesis of 1-[3-(3-methoxyphenoxy)propyl]piperidine typically involves the reaction of 3-piperidinopropanol with sodium hydride in an appropriate solvent. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[3-(3-methoxyphenoxy)propyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be modified by introducing different substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidine derivatives .

Mechanism of Action

The primary mechanism of action of 1-[3-(3-methoxyphenoxy)propyl]piperidine involves its ability to block calcium channels. By inhibiting the influx of calcium ions into cells, it can modulate various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. The molecular targets and pathways involved in its action include voltage-gated calcium channels and associated signaling pathways.

Comparison with Similar Compounds

1-[3-(3-methoxyphenoxy)propyl]piperidine can be compared with other similar compounds, such as:

  • 1-[3-(2-methoxyphenoxy)propyl]piperidine
  • 1-[3-(4-methoxyphenoxy)propyl]piperidine

These compounds share a similar structural framework but differ in the position of the methoxy group on the phenoxy ring. This difference can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-[3-(3-methoxyphenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-7-5-8-15(13-14)18-12-6-11-16-9-3-2-4-10-16/h5,7-8,13H,2-4,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNMJJGIALMEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366087
Record name 1-[3-(3-methoxyphenoxy)propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5359-96-6
Record name 1-[3-(3-methoxyphenoxy)propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-methoxyphenoxy)propyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[3-(3-methoxyphenoxy)propyl]piperidine
Reactant of Route 3
Reactant of Route 3
1-[3-(3-methoxyphenoxy)propyl]piperidine
Reactant of Route 4
Reactant of Route 4
1-[3-(3-methoxyphenoxy)propyl]piperidine
Reactant of Route 5
Reactant of Route 5
1-[3-(3-methoxyphenoxy)propyl]piperidine
Reactant of Route 6
Reactant of Route 6
1-[3-(3-methoxyphenoxy)propyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.